molecular formula C11H15BrO2 B1283009 1-Bromo-2-isopropyl-3,4-dimethoxybenzene CAS No. 77256-01-0

1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Cat. No.: B1283009
CAS No.: 77256-01-0
M. Wt: 259.14 g/mol
InChI Key: YZOHSCYWLIGWAR-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3,4-dimethoxytoluene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce ethers or amines .

Scientific Research Applications

1-Bromo-2-isopropyl-3,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the benzene ring .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHSCYWLIGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558784
Record name 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77256-01-0
Record name 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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